![molecular formula C25H34N4O2 B5093696 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one](/img/structure/B5093696.png)
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with benzyl and pyrazolylacetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acylation: The benzylated piperidine is acylated with 2-pyrazol-1-ylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazolylacetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors in the nervous system.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Pathways: The compound can influence signaling pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-piperidone: Shares the benzyl-piperidine core structure but lacks the pyrazolylacetyl group.
1-(1-Benzylpiperidin-4-yl)-piperidin-2-one: Similar piperidine structure with different substituents.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one is unique due to the presence of both benzyl and pyrazolylacetyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c30-24(27-17-11-23(12-18-27)19-22-5-2-1-3-6-22)8-7-21-9-15-28(16-10-21)25(31)20-29-14-4-13-26-29/h1-6,13-14,21,23H,7-12,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEAAIIHOIIOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5093632.png)
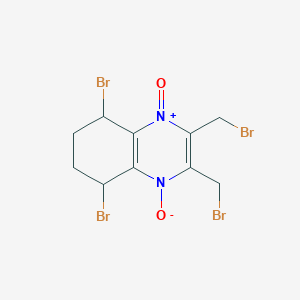
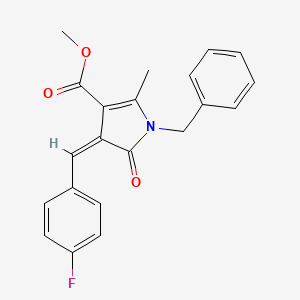
![methyl 2-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5093647.png)
![1-[2-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide](/img/structure/B5093654.png)
![3-(4-methoxyphenyl)-5-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5093657.png)
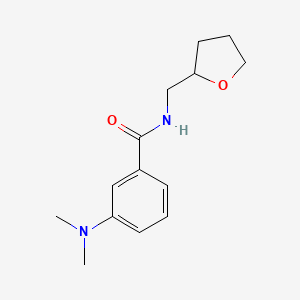
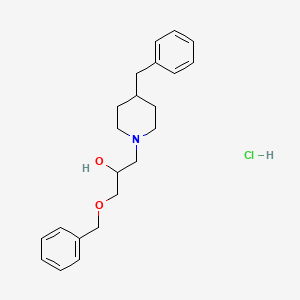

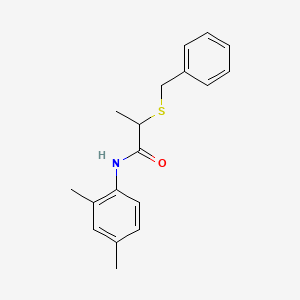
![8-(Furan-2-yl)-4,4,15-trimethyl-13-phenyl-5,11-dioxa-9,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12,14,16-hexaene-14-carboxylic acid](/img/structure/B5093694.png)
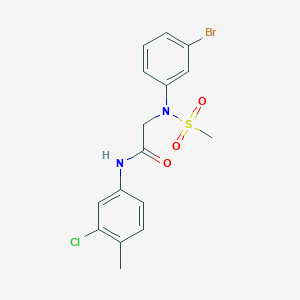
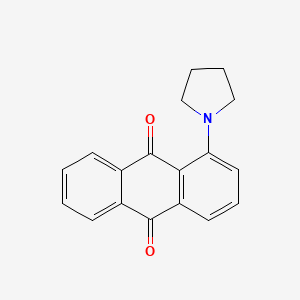
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5093721.png)
